3-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as compound 25 and is a member of the oxadiazole family of compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
3-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its broad spectrum of activity. It has been shown to be effective against a wide range of cancer cell lines, fungi, and bacteria. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of novel drug delivery systems to improve the bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form the intermediate compound, which is then reacted with 3-amino-1,2,4-oxadiazole to form the final product.
Scientific Research Applications
3-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-chloro-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)13-4-3-5-14(19)10-13)18-21-16(22-25-18)12-6-8-15(24-2)9-7-12/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXGBZHHZSOHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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